molecular formula C10H9BrN2O2 B572317 methyl 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate CAS No. 1228551-75-4

methyl 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

Cat. No.: B572317
CAS No.: 1228551-75-4
M. Wt: 269.098
InChI Key: RIFRVMNEWZZKRD-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused ring system consisting of a pyrrole and a pyridine ring. It is commonly used in various scientific research applications due to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate typically involves the bromination of a pyrrolopyridine precursor followed by esterification. One common method includes the bromination of 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid using bromine in the presence of a suitable solvent such as acetic acid. The resulting brominated product is then esterified using methanol and a catalyst like sulfuric acid to yield the final compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, industrial processes may employ more efficient catalysts and solvents to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine
  • 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

Uniqueness

Methyl 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is unique due to the presence of both a bromine atom and a methyl group, which confer distinct chemical reactivity and biological activity. This combination allows for selective interactions with molecular targets and provides a versatile scaffold for further chemical modifications .

Properties

IUPAC Name

methyl 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-5-8(10(14)15-2)7-3-6(11)4-12-9(7)13-5/h3-4H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIFRVMNEWZZKRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)N=CC(=C2)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30670452
Record name Methyl 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228551-75-4
Record name Methyl 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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